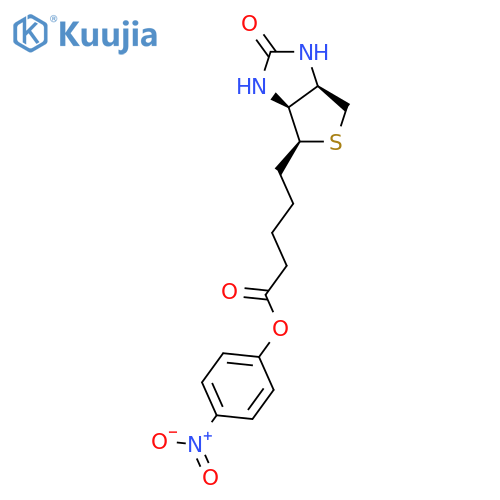Cas no 33755-53-2 ((+)-Biotin-ONP)

(+)-Biotin-ONP structure
商品名:(+)-Biotin-ONP
CAS番号:33755-53-2
MF:C16H19N3O5S
メガワット:365.40416264534
MDL:MFCD15141972
CID:819987
PubChem ID:160871435
(+)-Biotin-ONP 化学的及び物理的性質
名前と識別子
-
- BNP
- D-BIOTIN P-NITROPHENYL ESTER
- PBNP
- 4-NITROPHENYL (+)-BIOTINATE
- (+)-BIOTIN 4-NITROPHENYL ESTER
- BIOTIN P-NITROPHENYL ESTER
- BIOTIN-ONP
- biotinyl-4-nitrophenyl ester
- (4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
- Biotin π-nitrophenyl ester
- BNP, D-Biotin 4-nitrophenyl ester
- Biotin-p-nitrophenyl ester
- D-(+)-biotin 2-nitrophenyl ester
- D-biotin 4-nitrophenyl ester
- (+)-Biotin-ONP
- YUDNXDTXQPYKCA-YDHLFZDLSA-N
- AS-11379
- SCHEMBL264799
- 4-Nitrophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
- B4009
- BP-29711
- CS-0116311
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, 4-nitrophenyl ester, (3aS,4S,6aR)-
- AKOS015900654
- 33755-53-2
- 4-NITROPHENYL 5-[(3AS,4S,6AR)-2-OXO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]PENTANOATE
- DTXCID90109915
- HY-130888
- MFCD15141972
- J-500047
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, 4-nitrophenyl ester, (3aS-(3aalpha,4beta,6aalpha))-
- C74732
- DTXSID80187424
- AKOS040743774
- (+)-Biotin 4-nitrophenyl ester, 98%
-
- MDL: MFCD15141972
- インチ: InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1
- InChIKey: YUDNXDTXQPYKCA-YDHLFZDLSA-N
- ほほえんだ: O=C(OC1=CC=C([N+]([O-])=O)C=C1)CCCC[C@H]2[C@@H]3[C@@H](NC(N3)=O)CS2
計算された属性
- せいみつぶんしりょう: 365.10500
- どういたいしつりょう: 365.105
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 139A^2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.326
- ゆうかいてん: 163.0 to 167.0 deg-C
- ふってん: 642.9±50.0 °C at 760 mmHg
- フラッシュポイント: 342.6±30.1 °C
- 屈折率: 1.583
- ようかいど: methanol: soluble25mg/mL, clear, colorless to greenish-yellow
- PSA: 138.55000
- LogP: 3.40680
- 光学活性: [α]25/D +51°, c = 2 in DMF: AcOH (99:1)
- ようかいせい: 未確定
(+)-Biotin-ONP セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 福カードFコード:10-21
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
(+)-Biotin-ONP 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | B4009-200MG |
(+)-Biotin 4-Nitrophenyl Ester |
33755-53-2 | 98.0%(LC&N) | 200MG |
¥ 785 | 2022-04-26 | |
| Ambeed | A212345-250mg |
4-Nitrophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate |
33755-53-2 | 98% | 250mg |
$72.0 | 2024-08-02 | |
| Chemenu | CM187703-5g |
(+)-Biotin-ONP |
33755-53-2 | 97% | 5g |
$*** | 2023-05-30 | |
| Key Organics Ltd | AS-11379-100MG |
BNP, D-Biotin 4-nitrophenyl ester |
33755-53-2 | >98% | 100mg |
£211.23 | 2025-02-09 | |
| Key Organics Ltd | AS-11379-250MG |
BNP, D-Biotin 4-nitrophenyl ester |
33755-53-2 | >98% | 0.25 g |
£257.00 | 2023-07-11 | |
| abcr | AB336286-250 mg |
(+)-Biotin 4-nitrophenyl ester, 95%; . |
33755-53-2 | 95% | 250 mg |
€125.10 | 2023-07-19 | |
| TRC | B391605-10mg |
D-Biotin 4-Nitrophenyl Ester |
33755-53-2 | 10mg |
$ 52.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152152-100mg |
(+)-Biotin-ONP |
33755-53-2 | >98.0%(HPLC) | 100mg |
¥95.90 | 2023-09-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB04383-0.1g |
BNP |
33755-53-2 | 97% | 0.1g |
¥442 | 2023-09-15 | |
| BAI LING WEI Technology Co., Ltd. | 101690-100MG |
(+)-Biotin 4-nitrophenyl ester, 98% |
33755-53-2 | 98% | 100MG |
¥ 112 | 2021-07-08 |
(+)-Biotin-ONP 関連文献
-
Juhong Chen,Bradley Duncan,Ziyuan Wang,Li-Sheng Wang,Vincent M. Rotello,Sam R. Nugen Nanoscale 2015 7 16230
-
Sander Langereis,Homme-Auke T. Kooistra,Marcel H. P. van Genderen,E. W. Meijer Org. Biomol. Chem. 2004 2 1271
-
Hong-yu Li,Ying Liu,Kan Fang,Koji Nakanishi Chem. Commun. 1999 365
33755-53-2 ((+)-Biotin-ONP) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2039-76-1(3-Acetylphenanthrene)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:33755-53-2)(+)-Biotin-ONP

清らかである:99%/99%
はかる:1g/5g
価格 ($):169.0/743.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:33755-53-2)(+)-Biotin-ONP

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ